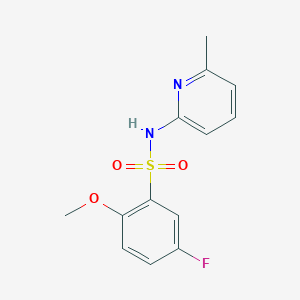
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. The compound exhibits a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Applications De Recherche Scientifique
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide has been studied for its potential as a therapeutic agent in a range of applications. The compound has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. The compound may also interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, the compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide is its versatility in a range of applications. The compound has been studied for its potential in a variety of therapeutic areas, making it a promising candidate for further research. However, one limitation of the compound is its potential for toxicity and adverse effects. Careful monitoring and dosage control are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide. One area of interest is the compound's potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Further studies are needed to elucidate the compound's mechanism of action and potential side effects. Additionally, the compound's potential as a therapeutic agent in other areas, such as inflammation and anxiety, should be explored. Finally, the development of new synthesis methods and optimization of existing methods could lead to increased yield and purity of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on further elucidating the compound's potential as a treatment for neurological disorders and exploring its potential in other therapeutic areas. The development of new synthesis methods could also increase the accessibility of the compound for research purposes.
Méthodes De Synthèse
The synthesis of 5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with cyclohexylamine and 4-methyl-2-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Propriétés
Formule moléculaire |
C16H24ClNO3S |
|---|---|
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
5-chloro-N-cyclohexyl-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24ClNO3S/c1-3-9-21-15-10-12(2)14(17)11-16(15)22(19,20)18-13-7-5-4-6-8-13/h10-11,13,18H,3-9H2,1-2H3 |
Clé InChI |
DNPSYFYFDRXYQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)


![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)


